molecular formula C12H14Cl2N2OS B2785208 2,4-dichloro-5-isopropoxy-N-(1,3-thiazolan-2-yliden)aniline CAS No. 400736-23-4

2,4-dichloro-5-isopropoxy-N-(1,3-thiazolan-2-yliden)aniline

Cat. No.: B2785208
CAS No.: 400736-23-4
M. Wt: 305.22
InChI Key: VCVFHCBNICBHKL-UHFFFAOYSA-N
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Description

2,4-dichloro-5-isopropoxy-N-(1,3-thiazolan-2-yliden)aniline is a synthetic organic compound with a complex structure It is characterized by the presence of chlorine atoms, an isopropoxy group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-isopropoxy-N-(1,3-thiazolan-2-yliden)aniline typically involves multiple steps. One common method includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable precursor with a thioamide under acidic conditions.

    Introduction of the isopropoxy group: This step involves the alkylation of the intermediate compound with isopropyl alcohol in the presence of a base.

    Chlorination: The final step involves the chlorination of the aromatic ring using chlorine gas or a chlorinating agent such as thionyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-isopropoxy-N-(1,3-thiazolan-2-yliden)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilines or thiazoles.

Scientific Research Applications

2,4-dichloro-5-isopropoxy-N-(1,3-thiazolan-2-yliden)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-isopropoxy-N-(1,3-thiazolan-2-yliden)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-5-methoxy-N-(1,3-thiazolan-2-yliden)aniline
  • 2,4-dichloro-5-ethoxy-N-(1,3-thiazolan-2-yliden)aniline
  • 2,4-dichloro-5-propoxy-N-(1,3-thiazolan-2-yliden)aniline

Uniqueness

2,4-dichloro-5-isopropoxy-N-(1,3-thiazolan-2-yliden)aniline is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

IUPAC Name

N-(2,4-dichloro-5-propan-2-yloxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2OS/c1-7(2)17-11-6-10(8(13)5-9(11)14)16-12-15-3-4-18-12/h5-7H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVFHCBNICBHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)NC2=NCCS2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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